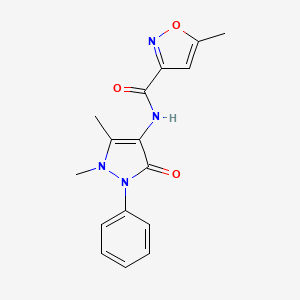![molecular formula C15H18N2O2 B4185104 N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185104.png)
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as A-84543, is a synthetic compound that has been extensively studied for its potential therapeutic applications. A-84543 belongs to the class of isoxazolecarboxamide derivatives, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide acts as a selective agonist of the delta opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and addiction. Activation of the delta opioid receptor by N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, which results in the hyperpolarization of neurons and the reduction of neurotransmitter release. This mechanism of action is responsible for the analgesic and anti-addictive effects of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-addictive effects, anxiolytic effects, and antidepressant effects. N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide is its high selectivity for the delta opioid receptor, which reduces the potential for unwanted side effects. N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have a long duration of action, which makes it a potentially useful therapeutic agent. However, one of the limitations of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide. One area of research is the development of more efficient synthesis methods for N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide, which could improve its yield and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective and potent agonists of the delta opioid receptor could lead to the development of more effective analgesics and anti-addictive agents.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to be a potent and selective agonist of the delta opioid receptor, which is involved in the modulation of pain and addiction. N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have potential therapeutic applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-6-13(7-10(9)2)12(4)16-15(18)14-8-11(3)19-17-14/h5-8,12H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBKOJOYTFPVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4185037.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)
![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4185068.png)

![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)


